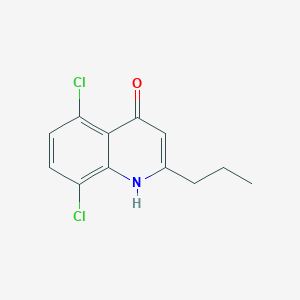
5,8-Dichloro-2-propyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,8-Dichloro-2-propyl-4-quinolinol involves several steps. One common method includes the chlorination of 2-propyl-4-quinolinol under controlled conditions to introduce chlorine atoms at the 5 and 8 positions . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
5,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,8-Dichloro-2-propyl-4-quinolinol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a bidentate chelator, binding to metal ions that are critical for enzyme function . This interaction can inhibit enzyme activity, leading to various biological effects . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in tumor cells by targeting specific DNA structures and pathways .
Comparación Con Compuestos Similares
5,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds such as:
5,7-Dichloro-8-quinolinol: This compound has similar chemical properties but differs in the position of the chlorine atoms.
Chlorquinaldol: Known for its antiseptic properties, chlorquinaldol has a similar quinoline structure but with different substituents.
5,7-Dichloro-2-methyl-8-quinolinol: This compound is used in antitumor research and has a similar mechanism of action.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.
Propiedades
Número CAS |
1070880-07-7 |
|---|---|
Fórmula molecular |
C12H11Cl2NO |
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
5,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)11-8(13)4-5-9(14)12(11)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
Clave InChI |
LKVDABRYOAGQSG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)

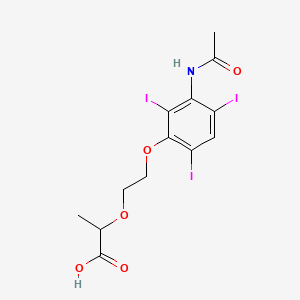
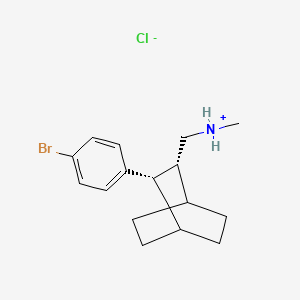

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
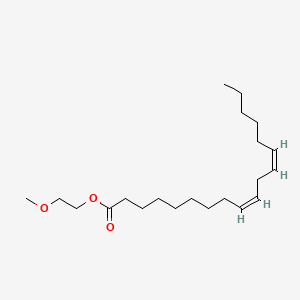


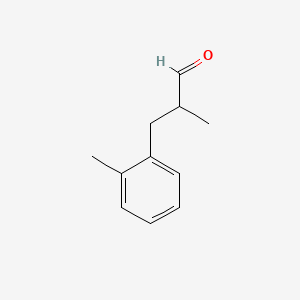
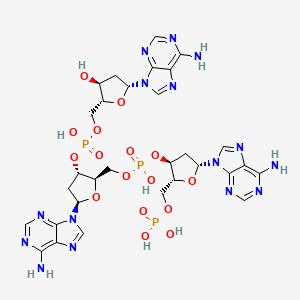
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
